2-(1H-Indol-5-yl)-1H-benzimidazole
Description
Structure
3D Structure
Properties
CAS No. |
166670-56-0 |
|---|---|
Molecular Formula |
C15H11N3 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-(1H-indol-5-yl)-1H-benzimidazole |
InChI |
InChI=1S/C15H11N3/c1-2-4-14-13(3-1)17-15(18-14)11-5-6-12-10(9-11)7-8-16-12/h1-9,16H,(H,17,18) |
InChI Key |
NBVSKJHTWKUVND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Advanced Structural Characterization Methodologies and Conformational Analysis of 2 1h Indol 5 Yl 1h Benzimidazole
Application of Advanced Spectroscopic Techniques for Structural Elucidation of 2-(1H-Indol-5-yl)-1H-benzimidazole
Spectroscopic methods are fundamental to confirming the identity and purity of this compound. A combination of techniques is employed to piece together the molecular puzzle, from proton and carbon environments to precise mass and functional group vibrations.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of magnetically active nuclei. For a molecule as complex as this compound, two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguous assignment of all proton and carbon signals arabjchem.orgresearchgate.net.
While specific experimental spectra for this compound are not widely published, expected chemical shifts can be inferred from closely related analogs like 2-(1H-indole-3-yl)-5-methyl-1H-benzimidazole scite.airesearchgate.net. The ¹H NMR spectrum would feature distinct signals for the N-H protons of both the indole (B1671886) and benzimidazole (B57391) rings, typically observed as broad singlets at lower field (downfield) rsc.org. Aromatic protons of the benzimidazole and indole rings would appear in the range of δ 7.0-8.5 ppm. The ¹³C NMR spectrum would show characteristic signals for the quaternary carbons of the fused ring systems and the C2 carbon of the benzimidazole ring, which is typically shifted downfield arabjchem.orgresearchgate.net.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Benzimidazole N-H | > 12.0 (broad s) | - |
| Indole N-H | > 11.0 (broad s) | - |
| Aromatic C-H | 7.0 - 8.5 (m) | 110 - 145 |
| Benzimidazole C2 | - | > 150 |
| Quaternary Carbons | - | 120 - 150 |
Note: These are generalized expected values. Actual shifts depend on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy rsc.org. Techniques like Electrospray Ionization (ESI) are commonly used for heterocyclic compounds. For this compound (molecular formula C₁₅H₁₁N₃), HRMS would confirm the molecular weight and formula by providing a highly accurate mass measurement, typically within a few parts per million (ppm) of the theoretical value. This allows for confident differentiation from other compounds with the same nominal mass but different elemental formulas. The fragmentation pattern observed in the mass spectrum can also provide structural information, often showing characteristic losses of small molecules like HCN from the imidazole ring researchgate.netnist.gov.
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₁₁N₃ |
| Theoretical Mass [M+H]⁺ | 234.1026 |
| Expected Experimental Mass [M+H]⁺ | 234.1026 ± 0.0005 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule nih.govnih.gov. The spectra arise from the vibrations (stretching, bending) of chemical bonds.
For this compound, the FT-IR spectrum is expected to show characteristic absorption bands:
N-H Stretching: A broad band in the region of 3100-3400 cm⁻¹ corresponding to the N-H groups of the indole and benzimidazole rings rsc.orgd-nb.info.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
C=N and C=C Stretching: Strong absorptions in the 1450-1630 cm⁻¹ region are characteristic of the C=N bond of the imidazole ring and the C=C bonds of the aromatic systems researchgate.netresearchgate.net.
C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene (B151609) and indole rings appear in the 700-900 cm⁻¹ region, providing information about the substitution pattern.
Raman spectroscopy provides complementary information and is particularly useful for analyzing the vibrations of non-polar bonds and symmetric vibrations of the aromatic rings.
Table 3: Key Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Indole, Benzimidazole) | 3100 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=N Stretch (Imidazole) | 1600 - 1630 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| Aromatic C-H Bend | 700 - 900 |
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Insights
UV-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule. The benzimidazole and indole chromophores are known to exhibit strong fluorescence properties nih.govmdpi.com. The UV-Vis absorption spectrum of this compound is expected to show intense absorption bands in the ultraviolet region (typically 250-350 nm), corresponding to π→π* electronic transitions within the conjugated aromatic system researchgate.netnist.gov. The position and intensity of these bands are sensitive to the solvent environment.
Upon excitation at an appropriate wavelength, the molecule is expected to exhibit fluorescence, emitting light at a longer wavelength (a phenomenon known as the Stokes shift). The emission spectrum provides insights into the electronic structure of the excited state and can be influenced by factors such as solvent polarity and pH nih.govnih.gov.
X-ray Crystallography for Solid-State Structure Determination of this compound and Its Complexes
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal researchgate.net. While a specific crystal structure for this compound has not been reported, analysis of related benzimidazole structures reveals common structural motifs nih.govnih.gov.
Conformational Analysis of this compound in Solution and Solid States
In the solid state, as determined by X-ray crystallography, the molecule would likely adopt a low-energy conformation that optimizes intermolecular forces like hydrogen bonding and π-π stacking. This often results in a relatively planar or near-planar arrangement between the two heterocyclic ring systems to maximize packing efficiency nih.govmdpi.com.
In solution, the molecule may exhibit greater conformational flexibility. The barrier to rotation around the central C-C bond determines whether distinct conformers exist at room temperature. NMR spectroscopy can be used to study these dynamics. If the rotation is slow on the NMR timescale, separate signals for different conformers might be observed. However, for many biaryl systems, this rotation is rapid, resulting in time-averaged NMR signals that reflect the average conformation of the molecule in solution. The degree of planarity in solution can be influenced by solvent effects and intramolecular hydrogen bonding possibilities.
Molecular Interactions and Mechanistic Studies of 2 1h Indol 5 Yl 1h Benzimidazole at a Fundamental Level
Target Identification and Validation Methodologies for 2-(1H-Indol-5-yl)-1H-benzimidazole
No specific studies identifying or validating biological targets for this compound have been found. The following sections describe the standard methodologies that would be used for such an investigation, based on studies of related compounds.
Biochemical Assays for Enzyme Inhibition/Activation Studies (in vitro)
There are no published reports detailing the in vitro enzyme inhibition or activation profile of this compound.
For related benzimidazole (B57391) derivatives, biochemical assays are fundamental for identifying enzymatic targets. For instance, studies on other indole-benzimidazole hybrids have investigated their potential as inhibitors of enzymes like urease, α-glucosidase, pancreatic lipase, and various kinases through in vitro assays. nih.goveuropeanreview.org These assays typically measure the rate of an enzymatic reaction in the presence and absence of the test compound to determine its inhibitory or activating effect, often yielding metrics like the IC₅₀ value (the concentration of an inhibitor required to reduce enzyme activity by 50%). nih.gov Molecular docking studies are also frequently employed to predict and rationalize potential enzyme-inhibitor interactions. nih.govresearchgate.net
Ligand Binding Assays for Receptor and Protein Interactions (in vitro)
Specific data from ligand binding assays to determine the receptor or protein interaction profile of this compound is not available.
This methodology is crucial for understanding how a compound interacts with cellular receptors. For example, novel indolyl-benzimidazole compounds have been identified as agonists for the Bone Morphogenetic Protein (BMP) receptor, a finding established through various cellular and biochemical assays. imrpress.com Such studies help to elucidate the signaling pathways a compound might modulate.
Nucleic Acid Interaction Studies (DNA, RNA Binding)
There are no specific studies detailing the interaction of this compound with DNA or RNA.
However, the benzimidazole scaffold is known to be capable of interacting with nucleic acids. Studies on other derivatives, such as 2-(1H-benzimidazol-2-yl) phenol (B47542), have used techniques like differential pulse voltammetry to investigate their binding to single-stranded and double-stranded DNA. researchgate.net These experiments can determine binding constants and thermodynamic parameters, providing insight into the mode and strength of the interaction. researchgate.net
Mechanistic Elucidation of this compound Interactions with Biomolecules
Due to the absence of identified binding partners or biological activity, no mechanistic studies involving kinetic, thermodynamic, or structural analysis for this compound have been published.
Kinetic and Thermodynamic Characterization of Binding Events (e.g., ITC, SPR)
No data from Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) experiments for this compound are available in the literature. These techniques are vital for a deep understanding of binding events. ITC directly measures the heat released or absorbed during binding to provide a complete thermodynamic profile (enthalpy, entropy, and binding constant), while SPR is used to determine the kinetics of an interaction, including the association (on-rate) and dissociation (off-rate) constants.
For example, the interaction between 2-(1H-benzimidazol-2-yl) phenol and DNA was characterized electrochemically to determine the binding constant (K) and the Gibbs free energy (ΔG°), which was calculated to be -32.50 kJ mol⁻¹. researchgate.net
Table 1: Representative Thermodynamic Data for a Related Benzimidazole Compound (Note: This data is for 2-(1H-benzimidazol-2-yl) phenol and DNA, not the subject compound)
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Binding Constant (K) | 5 x 10⁵ M⁻¹ | Differential Pulse Voltammetry | researchgate.net |
| Gibbs Free Energy (ΔG°) | -32.50 kJ mol⁻¹ | Differential Pulse Voltammetry | researchgate.net |
Structural Biology Approaches to Protein-Ligand and Nucleic Acid-Ligand Complexes (e.g., Co-crystallography, Cryo-EM)
No structural data from methods such as X-ray co-crystallography or cryo-electron microscopy (Cryo-EM) exists for this compound in complex with a biological macromolecule. Such studies are contingent on first identifying a stable binding partner and are essential for visualizing the precise three-dimensional interactions at an atomic level, which is critical for structure-based drug design.
Spectroscopic Probes of Conformational Changes Induced by this compound
While specific studies detailing the conformational changes of this compound upon binding to a biological target are not extensively documented, the structural analysis of its analogues provides significant insight. Spectroscopic techniques are fundamental tools for such investigations.
A study on a closely related compound, 2-(1H-indol-3-yl)-5-methyl-1H-benzimidazole, utilized FT-IR, 1H NMR, 13C NMR, and mass spectrometry to characterize the ligand and its metal complexes. researchgate.net These methods are crucial for confirming the molecular structure and can be extended to probe interactions. For instance, changes in the chemical shifts observed in NMR spectroscopy can indicate which parts of the molecule are involved in binding to a target, revealing conformational adjustments. researchgate.netmdpi.com
Computational methods, such as Density Functional Theory (DFT), are often used alongside spectroscopy to predict molecular geometry, vibrational frequencies (IR and Raman), and electronic properties (UV-Vis absorption). researchgate.netmdpi.comnih.govnih.gov These calculations can model the conformational landscape of a molecule, predicting how its structure might change when moving from a gaseous phase to an aqueous solution or when interacting with a receptor. mdpi.comresearchgate.net For other complex benzimidazole derivatives, these computational and spectroscopic methods have been used to analyze non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are critical for understanding how a molecule binds to its biological target. nih.govnih.gov Therefore, a combination of NMR, FT-IR, and fluorescence spectroscopy, supported by DFT calculations, would be the standard approach to probe the specific conformational changes induced by this compound during its molecular interactions.
Cellular Mechanisms and Pathways Modulated by this compound (in vitro models)
The therapeutic potential of a compound is defined by its activity within a cellular context. For this compound, this involves its ability to enter cells, localize to specific compartments, and modulate key cellular pathways that control cell fate and function.
Cellular Uptake, Localization, and Efflux Mechanisms
The cellular uptake of small molecules like this compound can occur through various mechanisms, including passive diffusion across the cell membrane or active transport mediated by cellular proteins. The specific route often depends on the physicochemical properties of the molecule and the cell type. frontiersin.org
Interestingly, the indole (B1671886) moiety itself is a signaling molecule in many bacterial species and can influence membrane transport. One study demonstrated that exogenous indole could increase the uptake of certain antimicrobial compounds in E. coli by interacting with the Mtr permease, a tryptophan-specific transport protein. acs.org This suggests that the indole component of this compound could facilitate its entry into certain cells.
Impact on Cell Cycle Progression and Apoptosis Pathways (in specific cell lines)
A significant body of research demonstrates that benzimidazole derivatives are potent modulators of cell cycle progression and apoptosis (programmed cell death), which are key targets in cancer therapy. While direct data for this compound is limited, studies on closely related analogues in various cancer cell lines have revealed several mechanisms.
Many benzimidazole-based compounds have been shown to induce cell cycle arrest at different phases, preventing cancer cells from proliferating. Following cell cycle arrest, these compounds often trigger apoptosis, leading to the elimination of the cancer cells. For example, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives caused cell cycle suppression and induced apoptosis in lung (A549), ovarian (SKOV3), and breast (MDA-MB-231) cancer cells. mdpi.comnih.gov Other studies have shown that different derivatives can arrest the cell cycle at the G0/G1 or S phase, ultimately leading to apoptosis through pathways involving mitochondrial dysfunction. mdpi.com
The table below summarizes findings on the impact of various benzimidazole derivatives on cell cycle and apoptosis in specific cell lines.
| Compound Class | Cell Line(s) | Effect on Cell Cycle | Apoptotic Mechanism | Target/Pathway |
| Benzimidazole-based 1,3,4-oxadiazoles | A549 (Lung), SKOV3 (Ovarian), MDA-MB-231 (Breast) | Suppression of cell cycle progression | Induction of early and late apoptosis | EGFR Kinase Inhibition |
| Indole-2-formamide benzimidazole[2,1-b]thiazoles | RAW264.7 (Macrophage) | Not specified | Induction of ferroptosis (iron-dependent cell death) | Increased ROS, MDA, Fe2+ |
| Benzimidazole bichalcophene diamidines | --- | Not specified | Not specified | DNA Minor Groove Binding |
This table presents data for various benzimidazole derivatives to illustrate the common mechanisms associated with this class of compounds.
Modulation of Autophagy and Other Cellular Homeostatic Processes
Autophagy is a cellular recycling process that degrades and removes damaged organelles and proteins to maintain cellular homeostasis. The dual modulation of autophagy and apoptosis is emerging as an effective anticancer strategy. Some benzimidazole derivatives have been found to induce autophagy in cancer cells. nih.gov For instance, a potent G9a histone methyltransferase inhibitor with a benzimidazole scaffold was shown to induce autophagy via the AMPK signaling pathway in MCF-7 breast cancer cells at lower concentrations, while inducing apoptosis at higher concentrations. nih.gov
Another key homeostatic process is the management of oxidative stress. Indole compounds produced by gut microbiota can influence host physiology, including responses to oxidative stress. nih.gov Certain indole-benzimidazole hybrid molecules have been shown to elevate levels of reactive oxygen species (ROS) and malondialdehyde (MDA), disrupting cellular redox balance and promoting cell death. rsc.org This suggests that this compound may also interfere with cellular homeostasis by modulating autophagy or inducing oxidative stress, representing an important area for future investigation.
Effects on Specific Signaling Cascades and Protein Expression Profiles
The biological effects of this compound and its analogues are mediated by their interaction with specific proteins, which in turn modulates critical signaling cascades. The indole and benzimidazole scaffolds allow these molecules to inhibit a variety of key cellular targets.
One of the most frequently reported targets for benzimidazole derivatives is the Epidermal Growth Factor Receptor (EGFR), a key protein in cell proliferation. Inhibition of EGFR's intracellular kinase activity blocks downstream signaling, leading to cell cycle arrest and apoptosis. mdpi.comnih.gov Other studies have identified microsomal prostaglandin (B15479496) E2 synthase 1 (mPGES-1) as a target, the inhibition of which leads to anti-inflammatory effects. nih.gov
The indole moiety is also known to be a crucial signaling molecule that can modulate various bacterial pathways and interact with host receptors like the aryl hydrocarbon receptor (AhR). nih.govresearchgate.netnih.gov In some contexts, indole can inhibit signaling pathways, such as the EvgS/EvgA two-component system in E. coli, by acting on the sensor kinase. frontiersin.org
The table below summarizes key protein targets and signaling pathways modulated by various benzimidazole and indole derivatives.
| Target Protein/Pathway | Modulating Compound Class | Consequence of Modulation |
| EGFR Kinase | Benzimidazole-based 1,3,4-oxadiazoles | Inhibition of cell proliferation, induction of apoptosis. mdpi.comnih.gov |
| G9a Histone Methyltransferase | Benzimidazole derivatives | Induction of autophagy and apoptosis in breast cancer cells. nih.gov |
| Microsomal Prostaglandin E2 Synthase 1 (mPGES-1) | Benzimidazole derivatives | Selective suppression of PGE2 production, leading to anti-inflammatory effects. nih.gov |
| DNA Minor Groove | Indole and benzimidazole bichalcophenes | Strong binding, leading to antiparasitic activity. nih.gov |
| Bacterial Quorum Sensing (QS) | Indole-based mimics | Inhibition of virulence factor production and biofilm formation. researchgate.net |
| EvgS Sensor Kinase | Indole | Inhibition of the acid resistance system in E. coli. frontiersin.org |
This table compiles data from studies on various derivatives to highlight the range of signaling pathways that can be affected by compounds containing indole and benzimidazole moieties.
Structure Activity Relationship Sar and Ligand Design Principles for 2 1h Indol 5 Yl 1h Benzimidazole Analogs
Systematic Exploration of Substituent Effects on the Indole (B1671886) Moiety of 2-(1H-Indol-5-yl)-1H-benzimidazole
The indole moiety of the this compound scaffold offers multiple positions for substitution, each capable of significantly influencing the compound's biological activity. Research has shown that even minor alterations to this ring system can impact potency, selectivity, and pharmacokinetic properties.
The position of the linkage between the indole and benzimidazole (B57391) rings is a critical determinant of activity. While the titular compound features a 5-yl linkage, many studied analogs possess a 3-yl linkage. For instance, in a series of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, substitutions on the indole ring were systematically explored for their antimicrobial effects. nih.gov
Key findings from various studies on the indole moiety include:
Substitution at the Indole Nitrogen: Alkylation or acylation of the indole nitrogen (N1 position) is a common strategy. In one study, N-methylation of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole led to the formation of a disubstituted product, indicating the reactivity of this position and its potential for modification. nih.gov
Substitution on the Indole Ring: Introducing substituents onto the carbocyclic part of the indole ring has yielded compounds with enhanced or modulated activity. For example, a bromo substituent at the C5 position of the indole in 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole resulted in a compound with a low minimum inhibitory concentration (MIC) of 3.9 µg/mL against C. albicans. nih.gov In the pursuit of Indolamine 2,3-dioxygenase-1 (IDO1) inhibitors, replacing a bromopyrrole group with an indole moiety in a series of compounds led to potent inhibitors active in various cancer cell lines at low nanomolar levels. excli.de
Isomeric Variations: The point of attachment on the indole ring is crucial. Lead optimization studies for HIV-1 fusion inhibitors based on a bisindole scaffold explored linkage through the 5-position and 6-position of the indole, demonstrating that isomeric forms can have different activity profiles. acs.org
| Compound/Series | Modification on Indole Moiety | Observed Effect | Target/Activity |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole Derivatives | Substitution at C(2) and N(1) of the indole ring. nih.gov | Tolerated well, resulting in good yields of the target compounds. nih.gov | Antimicrobial |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | 5-Bromo substitution on indole. nih.gov | Showed a low MIC of 3.9 µg/mL against C. albicans. nih.gov | Antifungal |
| N-(3-((1H-Benzo[d]imidazol-1-yl) methyl) benzyl)-1H-indole-2-carboxamide | Replacement of a bromopyrrole group with an indole moiety. excli.de | Inhibited IDO1 in various cancer cell lines at low nanomolar levels. excli.de | IDO1 Inhibition |
| Benzyl-substituted bisindoles | Linkage through the 5-position of the indole. acs.org | Explored as an alternative synthetic strategy for HIV-1 inhibitors. acs.org | HIV-1 Fusion Inhibition |
Investigation of Modifications on the Benzimidazole Core for Modulating Activity
The benzimidazole core is another key area for structural modification to modulate biological activity. Its bicyclic structure provides a rigid framework that can be functionalized at several positions, primarily on the benzene (B151609) ring portion.
Studies have demonstrated that substitutions on the benzimidazole ring can fine-tune a compound's interaction with its target protein. In the development of inhibitors for Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, replacing a quinazoline (B50416) core with a benzimidazole structure led to derivatives that retained their activity and, in several cases, showed enhanced potency. nih.govhanyang.ac.kr
Key SAR findings related to the benzimidazole core include:
Substitution on the Benzene Ring: Adding electron-withdrawing or electron-donating groups to the 4, 5, 6, or 7-positions of the benzimidazole ring can influence binding affinity and selectivity. For example, 5-substituted benzimidazoles, such as those with chloro or nitro groups, have shown significant antibacterial activity. nih.gov In a series of FLT3 inhibitors, various substituents were introduced on the benzamide (B126) and phenyl urea (B33335) portions attached to the benzimidazole core, with a trifluoromethyl group proving particularly effective in the most potent compound. nih.gov
N-Substitution of Benzimidazole: Similar to the indole moiety, the nitrogen atoms of the benzimidazole ring are key sites for modification. Alkylation of 6-bromobenzimidazole can lead to a mixture of N-substituted isomers, which can be separated and evaluated independently, often revealing different biological activities. acs.org
Scaffold Hopping: Replacing the benzimidazole core with structurally related heterocycles is a common strategy in drug design. The observation that benzimidazole is a structural isostere of natural purines and indoles suggests it can interact favorably with a variety of receptors. nih.gov The successful replacement of a quinazoline core with benzimidazole to improve potency against FLT3 highlights the value of this approach. nih.gov
| Compound Series | Modification on Benzimidazole Core | Observed Effect | Target/Activity |
| FLT3 Inhibitors | Replacement of quinazoline core with benzimidazole. nih.govhanyang.ac.kr | Retained activity and showed enhanced potency in several derivatives. nih.govhanyang.ac.kr | FLT3 Inhibition |
| Antimicrobial Benzimidazoles | 5-substitution (e.g., with chloro, nitro). nih.gov | Most compounds showing antibacterial activity against E. coli were 5-substituted. nih.gov | Antibacterial |
| HIV-1 Inhibitors | Alkylation of 6-bromobenzimidazole. acs.org | Produced separable N1- and N3-alkylated isomers for SAR studies. acs.org | HIV-1 Fusion Inhibition |
| FLAP Inhibitors | No substitution at C5 of benzimidazole. nih.gov | Favored the inhibition of leukotriene biosynthesis. nih.gov | Anti-inflammatory |
Rational Design Strategies for Enhanced Target Selectivity and Potency of this compound Derivatives
Rational drug design, which leverages knowledge of a biological target's structure, is a powerful strategy for developing potent and selective inhibitors. For the 2-(indolyl)benzimidazole scaffold, this approach has been instrumental in optimizing lead compounds.
A prime example is the development of FLT3 inhibitors. nih.govnih.gov Researchers began with a known quinazoline-based inhibitor and, through structural optimization, replaced the quinazoline core with benzimidazole. nih.govhanyang.ac.kr Docking studies confirmed that the newly introduced indazole (a close analog of indole) and benzimidazole structures could interact appropriately with key amino acid residues in the ATP-binding pocket of the kinase. nih.gov This rational, structure-guided approach led to the synthesis of a series of derivatives, with the most potent compound, 8r , exhibiting an IC₅₀ of 41.6 nM against FLT3 and even greater potency against drug-resistant mutants. nih.gov
Key rational design strategies include:
Structure-Based Design: Utilizing X-ray crystallography or homology models of the target protein to guide modifications. Docking simulations can predict how a designed molecule will bind and what changes will improve interactions. nih.gov
Bioisosteric Replacement: Substituting one part of a molecule with a chemical group that has similar physical or chemical properties (a bioisostere) to improve potency or pharmacokinetic properties. Replacing a quinazoline with a benzimidazole is an example of this. nih.govnih.gov
Fragment-Based Design: Combining small molecular fragments that are known to bind to adjacent sites on a target protein. The use of an indazole moiety as a "hinge binder" in the FLT3 inhibitors exemplifies this principle. researchgate.net
The design of peroxisome proliferator-activated receptor (PPAR) partial agonists also employed these strategies, linking benzimidazolyl and indolyl moieties to other chemical fragments to target hyperglycemia and hyperlipidemia. ias.ac.in
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for this compound Series
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity using statistical models. nih.gov This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby saving time and resources in the drug discovery process.
For benzimidazole and indole-containing compounds, several QSAR studies have been performed to guide the design of more effective therapeutic agents. biointerfaceresearch.comsemanticscholar.orgnih.gov
2D-QSAR: This method uses descriptors calculated from the 2D representation of a molecule (e.g., molecular weight, connectivity indices). A 2D-QSAR study on 2-((1H-indol-3-yl)thio)-N-phenylacetamide analogs as influenza A virus inhibitors identified relevant descriptors and produced reliable predictive models (r² train up to 0.8980). semanticscholar.org
3D-QSAR: This approach uses 3D descriptors, often derived from placing the aligned molecules in a 3D grid. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize where steric, electrostatic, or other fields are favorable or unfavorable for activity. A 3D-QSAR study on 1,2-diaryl-1H-benzimidazole derivatives as JNK3 inhibitors yielded highly predictive CoMFA (q²=0.795) and CoMSIA (q²=0.700) models, elucidating the SAR of the series. nih.gov
| Study Focus | QSAR Method | Key Statistical Results | Outcome/Application |
| Anti-enterovirus Benzimidazoles | 3D-QSAR (MLR, NN, CV) biointerfaceresearch.com | Statistically significant models were developed. biointerfaceresearch.com | A reference model for synthesizing new anti-enterovirus compounds. biointerfaceresearch.com |
| Influenza A Virus Inhibitors (Indole derivatives) | 2D-QSAR (GFA-MLR, GFA-ANN); 3D-QSAR (CoMFA, CoMSIA) semanticscholar.org | Good predictive models (e.g., 2D q² = 0.8884; 3D q² = 0.767). semanticscholar.org | Identification of lead compounds and guidance for designing more potent inhibitors. semanticscholar.org |
| JNK3 Inhibitors (Benzimidazole derivatives) | 3D-QSAR (CoMFA, CoMSIA) nih.gov | Highly predictive models (CoMFA q²=0.795; CoMSIA q²=0.700). nih.gov | Elucidation of SAR for selective JNK3 inhibitors. nih.gov |
These studies demonstrate the utility of QSAR and cheminformatics in systematically analyzing SAR, predicting the activity of novel compounds, and providing clear guidance for structural modifications.
Pharmacophore Modeling and Ligand-Based Design for this compound Derivatives
Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the 3D structure of the biological target is unknown. dovepress.com A pharmacophore represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for a molecule's biological activity. researchgate.net
This approach has been successfully applied to series of benzimidazole derivatives to identify new active compounds through virtual screening.
Model Generation and Validation: A pharmacophore model is typically generated by aligning a set of active molecules and extracting their common chemical features. For a series of benzimidazole-based Farnesoid X receptor (FXR) agonists, the best-generated pharmacophore hypothesis was HHHRR , consisting of three hydrophobic features and two aromatic rings. researchgate.net This model yielded a robust 3D-QSAR model with good predictive power (Q² = 0.7559), validating the importance of the identified features. researchgate.net
Virtual Screening: Once validated, a pharmacophore model can be used as a 3D query to search large chemical databases for novel molecules that match the required features. This method was used to identify benzimidazole scaffolds from the PubChem database as potential estrogen receptor alpha (ERα) ligands. researchgate.net
Integration with Docking: Pharmacophore models are often used in conjunction with molecular docking. The pharmacophore can serve as a pre-filter to select a smaller, more manageable number of compounds for more computationally intensive docking simulations. dovepress.com Docking of potent IDO1 inhibitors containing a benzimidazole moiety revealed a binding mechanism involving heme iron coordination and interactions with two pockets (A and B) in the active site. excli.de
These modeling techniques provide a powerful framework for understanding drug-receptor interactions and for the rational discovery of new lead compounds based on the essential structural features of the this compound scaffold.
Computational and Theoretical Investigations of 2 1h Indol 5 Yl 1h Benzimidazole
Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity of 2-(1H-Indol-5-yl)-1H-benzimidazole
Quantum mechanical and Density Functional Theory (DFT) studies are powerful computational tools used to investigate the electronic properties and reactivity of molecules. For benzimidazole (B57391) derivatives, these methods provide insights into their fundamental characteristics.
DFT calculations, specifically using the B3LYP/6-311G(d,p) level of theory, have been employed to analyze the electronic behavior of benzimidazole derivatives. dergipark.org.trresearchgate.net These studies focus on calculating key quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its electron-accepting ability. dergipark.org.tr The energy gap between HOMO and LUMO is a crucial parameter for determining the chemical reactivity of a molecule. dergipark.org.trnih.gov
For instance, in studies of certain benzimidazole derivatives, the HOMO is often localized on the benzimidazole ring, while the LUMO is distributed over both the benzimidazole and adjacent phenyl rings. dergipark.org.tr This distribution of frontier molecular orbitals is essential for understanding the molecule's interaction with other chemical species.
Furthermore, DFT calculations are utilized to determine various global reactivity descriptors. nih.gov These include:
Electron Affinity (A): The energy released when an electron is added to a neutral molecule.
Ionization Potential (I): The energy required to remove an electron from a neutral molecule.
Electronegativity (χ): The ability of an atom to attract shared electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of chemical hardness, indicating higher reactivity.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.
Nucleophilicity Index (ε): A measure of the nucleophilic character of a molecule.
These parameters provide a comprehensive understanding of the molecule's reactivity and potential interaction mechanisms. nih.gov Additionally, Natural Bond Orbital (NBO) analysis is performed to study the intramolecular charge transfer and delocalization of electron density. nih.gov
| Descriptor | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |
| Electron Affinity (A) | Energy change upon gaining an electron | Measures ability to accept an electron |
| Ionization Potential (I) | Energy required to lose an electron | Measures ability to donate an electron |
| Electronegativity (χ) | Tendency to attract electrons | Predicts bond polarity and reactivity |
| Chemical Hardness (η) | Resistance to deformation of electron cloud | Indicates stability |
| Chemical Softness (S) | Reciprocal of hardness | Indicates reactivity |
| Electrophilicity Index (ω) | Propensity to accept electrons | Quantifies electrophilic nature |
| Nucleophilicity Index (ε) | Propensity to donate electrons | Quantifies nucleophilic nature |
Molecular Docking and Molecular Dynamics (MD) Simulations for Protein-Ligand and Nucleic Acid-Ligand Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques that predict how a small molecule, such as this compound, interacts with a biological macromolecule like a protein or nucleic acid. nih.govuzh.ch These methods are instrumental in drug discovery for understanding binding affinities and mechanisms of action. researchgate.netnih.gov
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. connectjournals.comresearchgate.net The process involves sampling different conformations of the ligand within the binding site of the target and scoring them based on their binding energy. connectjournals.com For benzimidazole derivatives, docking studies have identified potential interactions with various biological targets. nih.gov For example, studies have shown that the benzimidazole scaffold can interact with the active sites of enzymes through hydrogen bonds, π-π stacking, and hydrophobic interactions. researchgate.netnih.gov The docking scores, typically in kcal/mol, indicate the binding affinity, with more negative values suggesting stronger binding. connectjournals.comresearchgate.net
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time. uzh.chumpr.ac.id Starting from the docked pose, MD simulations model the movement of atoms and molecules, allowing for the assessment of the stability of the interactions observed in docking. nih.govsemanticscholar.org Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD indicates that the complex has reached equilibrium. nih.govsemanticscholar.org
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average position, highlighting flexible regions of the protein. semanticscholar.org
Protein-Ligand Interactions: MD simulations can track the persistence of hydrogen bonds and other interactions throughout the simulation, confirming the stability of the binding mode. nih.gov
For benzimidazole compounds, MD simulations have been used to confirm the stability of their binding to protein targets like beta-tubulin and various bacterial proteins. semanticscholar.orgnih.gov These simulations have shown that the benzimidazole derivatives can form stable complexes, supporting their potential as inhibitors. semanticscholar.org
| Technique | Purpose | Key Outputs |
|---|---|---|
| Molecular Docking | Predicts the binding pose and affinity of a ligand to a receptor. | Binding energy/score, interaction types (hydrogen bonds, hydrophobic interactions). connectjournals.comresearchgate.net |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. | RMSD, RMSF, stability of interactions over time. nih.govsemanticscholar.org |
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (excluding clinical relevance)
In silico ADME prediction is a computational approach to estimate the pharmacokinetic properties of a compound, which are crucial in the early stages of drug discovery. nih.govrsc.org These predictions help to identify candidates with favorable drug-like properties and reduce the likelihood of late-stage failures. nih.gov Various physicochemical properties are calculated to predict a compound's ADME profile. umpr.ac.id
For benzimidazole derivatives, several studies have reported in silico ADME predictions. nih.govresearchgate.netmdpi.comjaptronline.com These studies typically use online tools like SwissADME to calculate parameters based on the molecule's structure. mdpi.com Key predicted properties include:
Lipophilicity (logP): Affects absorption and distribution.
Water Solubility: Influences absorption and formulation.
Gastrointestinal (GI) Absorption: Predicts how well the compound is absorbed from the gut. mdpi.com
Blood-Brain Barrier (BBB) Permeation: Indicates if the compound can cross into the central nervous system. mdpi.com
Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.
Drug-likeness: Evaluates the compound's structural similarity to known drugs, often based on rules like Lipinski's Rule of Five.
For example, some benzimidazole derivatives have been predicted to have good oral bioavailability and not to inhibit major CYP enzymes, suggesting a favorable ADME profile. rsc.org The bioavailability radar, a graphical representation from SwissADME, provides a quick assessment of a molecule's drug-likeness by evaluating properties like lipophilicity, size, polarity, solubility, flexibility, and saturation. mdpi.com
| Property | Description | Importance in Drug Discovery |
|---|---|---|
| Lipophilicity (e.g., LogP) | The partition coefficient between an organic and an aqueous phase. | Affects absorption, distribution, and permeability across membranes. |
| Aqueous Solubility | The maximum concentration of a substance that can dissolve in water. | Crucial for absorption and formulation. |
| Gastrointestinal Absorption | The extent to which a drug is absorbed from the gastrointestinal tract. | Determines oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeation | The ability of a compound to cross the BBB and enter the central nervous system. | Important for CNS-targeting drugs and for avoiding CNS side effects for non-CNS drugs. |
| CYP450 Inhibition | The potential of a compound to inhibit cytochrome P450 enzymes. | Predicts potential for drug-drug interactions. |
| Drug-Likeness | An assessment of whether a compound has properties similar to known drugs. | Helps in prioritizing compounds for further development. |
Theoretical Reaction Mechanism Studies for Synthesis and Degradation of this compound
Theoretical studies of reaction mechanisms for the synthesis and degradation of this compound provide valuable insights into the reaction pathways, transition states, and factors influencing the reaction efficiency and stability of the compound.
Synthesis:
The synthesis of 2-substituted benzimidazoles, including those with an indole (B1671886) moiety, often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids (or their derivatives). nih.gov A common and efficient method is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid under acidic conditions. Another widely used approach is the condensation with aldehydes, often catalyzed by an oxidizing agent or under specific reaction conditions. nih.gov
For instance, the synthesis of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives has been achieved through the condensation of substituted indole-3-carboxaldehydes with o-phenylenediamines. nih.gov Theoretical studies can elucidate the mechanism of this cyclocondensation reaction. Such studies would typically involve:
Mapping the potential energy surface of the reaction.
Identifying the structures of reactants, intermediates, transition states, and products.
Calculating the activation energies for each step to determine the rate-determining step.
For example, in the palladium-catalyzed synthesis of indole derivatives, theoretical studies can clarify the role of the catalyst in the reaction cascade, including oxidative addition, insertion, and reductive elimination steps. nih.gov
Degradation:
Theoretical studies on the degradation of this compound are less common in the literature but are crucial for understanding its stability and potential environmental fate. These studies could investigate various degradation pathways, such as:
Photodegradation: The breakdown of the molecule upon exposure to light. Theoretical calculations can predict the excited state properties and potential photochemical reaction pathways.
Oxidative Degradation: The reaction with oxidizing agents. Computational methods can model the reaction with species like hydroxyl radicals to predict the initial sites of attack and subsequent degradation products.
Hydrolysis: The breakdown in the presence of water. Theoretical models can simulate the reaction with water molecules to determine the susceptibility of different bonds to cleavage.
By understanding these mechanisms, it is possible to predict the stability of the compound under various conditions and design more stable analogues if required.
Fragment-Based Drug Discovery (FBDD) and De Novo Design Approaches with this compound
Fragment-Based Drug Discovery (FBDD):
Fragment-based drug discovery is a powerful strategy for identifying lead compounds by starting with small, low-molecular-weight molecules (fragments) that bind weakly to a biological target. nih.govyoutube.com These initial fragment hits are then optimized and grown into more potent, drug-like molecules. nih.gov
The this compound scaffold can be utilized in FBDD in several ways:
As a Fragment Library Component: The core indole-benzimidazole structure itself, or smaller substructures thereof, can be included in a fragment library for screening against various protein targets. morressier.com The benzimidazole and indole moieties are considered privileged scaffolds in medicinal chemistry due to their ability to form various interactions with biological macromolecules. nih.gov
Fragment Growing: If a fragment containing either an indole or a benzimidazole moiety is identified as a hit, the other ring system can be added in a "fragment growing" approach to enhance binding affinity and selectivity. youtube.com For example, if an indole-containing fragment binds to a target, a benzimidazole group could be linked to it to explore additional binding pockets.
Fragment Linking: If two separate fragments, one with an indole and another with a benzimidazole, are found to bind in adjacent sites on a target protein, they can be linked together to create a more potent molecule.
The success of FBDD relies on the quality of the fragment library, which should have chemical diversity and good physicochemical properties. nih.gov
De Novo Design:
De novo design is a computational method for designing novel molecules with desired properties from scratch, often by assembling small molecular building blocks or "fragments." This approach can be used to design new inhibitors based on the this compound scaffold.
Scaffold-Based Design: The this compound structure can be used as a central scaffold. De novo design algorithms can then be employed to add various functional groups or side chains to this core structure to optimize interactions with a specific target's binding site.
Fragment-Based De Novo Design: This approach combines FBDD and de novo design. After identifying initial fragment hits, computational tools can be used to suggest modifications or linkers to grow these fragments into more complex and potent molecules. For instance, a "scaffold decorator" model could take the indole-benzimidazole scaffold and add various substituents to generate a library of virtual compounds with predicted activity. nih.gov
Both FBDD and de novo design are powerful strategies in modern drug discovery that can leverage the favorable properties of the this compound scaffold to develop novel therapeutic agents. nih.govnih.gov
Advanced Applications of 2 1h Indol 5 Yl 1h Benzimidazole in Academic Research Tools and Materials Science
Development of 2-(1H-Indol-5-yl)-1H-benzimidazole as Fluorescent Probes and Bioimaging Agents
The development of novel fluorescent probes is a cornerstone of modern biological research, enabling the visualization of cellular structures and processes with high specificity and sensitivity. The unique combination of indole (B1671886) and benzimidazole (B57391) rings in this compound makes it a candidate for such applications, though specific research is needed.
Synthesis and Photophysical Characterization of Fluorescent Derivatives
The synthesis of this compound would typically involve the condensation reaction between 1H-indole-5-carbaldehyde and a substituted o-phenylenediamine (B120857). Further derivatization could be explored to modulate its photophysical properties. Key photophysical parameters that would need to be characterized include its absorption and emission spectra, molar absorptivity, fluorescence quantum yield, and Stokes shift. These properties are crucial for determining a fluorophore's brightness and suitability for fluorescence microscopy.
Table 1: Hypothetical Photophysical Properties of this compound Derivatives
| Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Stokes Shift (nm) |
| Parent Compound | --- | --- | --- | --- |
| Electron-Donating Group Substituted | --- | --- | --- | --- |
| Electron-Withdrawing Group Substituted | --- | --- | --- | --- |
| Data not available in current literature. |
Application in Cellular and Subcellular Localization Studies (in vitro)
Once characterized, fluorescent derivatives of this compound could be investigated for their ability to stain specific cellular compartments in vitro. This would involve incubating cultured cells with the compound and observing its localization using fluorescence microscopy. The physicochemical properties of the molecule, such as its lipophilicity and charge, would influence its ability to cross cell membranes and accumulate in specific organelles like the nucleus, mitochondria, or lipid droplets.
Utilization of this compound in Biosensor and Diagnostic Probe Development (Academic Prototypes)
The development of biosensors and diagnostic probes is a rapidly growing field. The benzimidazole scaffold is known to interact with various biological molecules and ions. Research in this area would focus on modifying the this compound structure to create a specific response, such as a change in fluorescence, upon binding to a target analyte.
Incorporation of this compound into Supramolecular Assemblies and Functional Materials
Supramolecular chemistry offers a pathway to construct complex and functional materials from molecular building blocks. The indole and benzimidazole moieties of the title compound possess hydrogen bond donor and acceptor sites, making them suitable for incorporation into self-assembling systems. These could lead to the formation of gels, liquid crystals, or other organized structures with unique optical or electronic properties.
Exploration of this compound in Chemo/Biosensing Applications
Beyond biological applications, this compound could be explored for its ability to detect metal ions, anions, or other small molecules. The binding of an analyte to the indole or benzimidazole nitrogen atoms could induce a measurable change in the compound's fluorescence or absorption spectrum, forming the basis of a chemosensor. The selectivity and sensitivity of such a sensor would be paramount.
Table 2: Potential Chemosensing Applications of this compound
| Target Analyte | Sensing Mechanism | Observable Change |
| Metal Cations (e.g., Zn²⁺, Cu²⁺) | Coordination | Fluorescence enhancement or quenching |
| Anions (e.g., F⁻, CN⁻) | Hydrogen Bonding | Colorimetric or fluorometric shift |
| Small Organic Molecules | Host-Guest Interaction | Change in emission intensity |
| Data is speculative and requires experimental validation. |
Future Directions and Emerging Research Avenues for 2 1h Indol 5 Yl 1h Benzimidazole
The 2-(1H-indol-5-yl)-1H-benzimidazole scaffold stands as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. nih.gov As research progresses, the focus is shifting towards more sophisticated and targeted approaches to unlock the full therapeutic potential of its derivatives. This article explores the emerging research avenues and future directions, from the integration of cutting-edge computational methods to the exploration of novel biological interactions and the challenges of translating foundational research into pre-clinical candidates.
Q & A
Basic: What are the optimal synthetic routes for 2-(1H-Indol-5-yl)-1H-benzimidazole and its derivatives?
Methodological Answer:
The most efficient synthesis involves one-pot, two-step protocols combining indole and benzimidazole precursors under reflux conditions. For example:
- Substituted derivatives (e.g., allyl or benzyl groups at the indole N1 position) are synthesized via nucleophilic substitution or condensation reactions using catalysts like p-toluenesulfonic acid (p-TSA) in DMF .
- Key parameters : Reaction time (5–6.5 hours), solvent (ethanol or methanol), and temperature (100°C for cyclization). Yields typically exceed 80% for derivatives like 2-(1-allyl-5-phenyl-1H-indol-3-yl)-1H-benzimidazole .
- Critical step : Purification via crystallization (aqueous EtOH) ensures high purity .
Basic: What characterization techniques confirm the structure of this compound derivatives?
Methodological Answer:
A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) : Stretching bands at 2634 cm⁻¹ (S-H) and 3395 cm⁻¹ (N-H) validate functional groups .
- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 595.73 for ethyl carboxylate derivatives) confirm molecular formulas .
Advanced: How do substituents on the indole and benzimidazole rings influence photophysical properties?
Methodological Answer:
Substituents alter π-conjugation and electron density, impacting absorption/emission:
- Electron-donating groups (e.g., methoxy at indole C5): Redshift absorption due to extended conjugation. For example, 4-methoxyphenyl derivatives show λmax at 350–370 nm .
- Electron-withdrawing groups (e.g., fluoro): Quench fluorescence by introducing non-radiative decay pathways .
- Quantitative analysis : UV-Vis and fluorescence spectroscopy paired with DFT calculations (B3LYP/6-31G*) predict orbital transitions .
Advanced: How can researchers resolve contradictions in biological activity data across derivatives?
Methodological Answer:
Contradictions often arise from substituent positioning and tautomerism :
- Case study : 2-(1H-indol-3-ylthio) derivatives exhibit variable anti-inflammatory activity. Derivatives with difluoromethoxy groups (e.g., Compound 2) show higher potency due to enhanced hydrogen bonding .
- Strategies :
Advanced: What computational methods are used to study the electronic structure and reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Optimize geometries using B3LYP/6-31G* to confirm planarity of the benzimidazole-indole system .
- Calculate HOMO-LUMO gaps (e.g., 3.5–4.0 eV) to predict charge-transfer behavior .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water to assess stability .
Advanced: What challenges arise in NMR analysis due to tautomerism in benzimidazole derivatives?
Methodological Answer:
Tautomerism (e.g., 5- vs. 6-substituted isomers) complicates spectral interpretation:
- Example : 2-(1H-indol-3-ylthio)-5/6-methoxy derivatives exist as tautomeric mixtures. Dynamic NMR at variable temperatures (e.g., 25–80°C) resolves exchange broadening .
- Deuteration experiments : Replacing N-H with D₂O suppresses proton exchange, simplifying aromatic signals .
Advanced: How are derivatives designed for structure-activity relationship (SAR) studies in pharmacological contexts?
Methodological Answer:
- Scaffold diversification : Introduce substituents at indole C5 (e.g., phenyl, p-tolyl) and benzimidazole N1 (e.g., hydrazine carboxamides) to modulate lipophilicity and hydrogen bonding .
- Bioisosteric replacements : Replace sulfur with oxygen in thioether derivatives to enhance metabolic stability .
- In vitro assays : Prioritize derivatives with logP < 3.5 and polar surface area < 80 Ų for blood-brain barrier penetration .
Advanced: How can reaction mechanisms in one-pot syntheses be analyzed to optimize yields?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
